molecular formula C9H20N2O B12119172 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine

Cat. No.: B12119172
M. Wt: 172.27 g/mol
InChI Key: RNSSMMIAROTMLD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine is a chemical compound with the molecular formula C9H20N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at positions 2 and 6 on the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable amine precursor. One common method is the reductive amination of 2,6-dimethylmorpholine with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary amines

Scientific Research Applications

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine
  • 2-(2,6-Dimethylmorpholin-4-yl)methylamine
  • 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Uniqueness

2-(2,6-Dimethylmorpholin-4-YL)propan-1-amine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)propan-1-amine

InChI

InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3

InChI Key

RNSSMMIAROTMLD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(C)CN

Origin of Product

United States

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